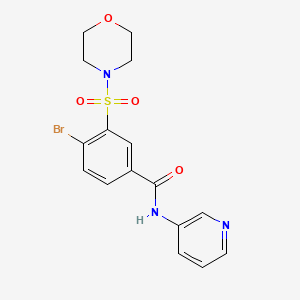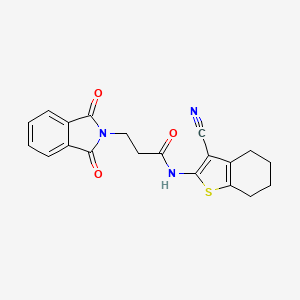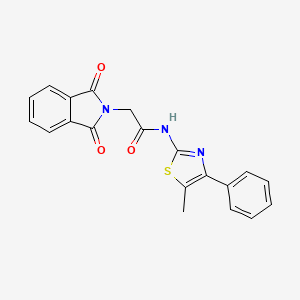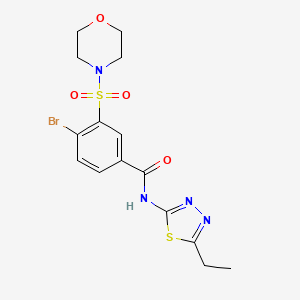
4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide
Descripción general
Descripción
4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide, also known as BMS-599626, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective and potent inhibitors of the human 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide involves the inhibition of the 11β-HSD1 enzyme. This enzyme is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. By inhibiting this enzyme, this compound can reduce the levels of cortisol, which is associated with insulin resistance, glucose intolerance, and other metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of cortisol levels, improvement in insulin sensitivity, and reduction in body weight and fat mass. The compound has also been shown to improve lipid profiles, reduce inflammation, and improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide in lab experiments is its selectivity and potency for the 11β-HSD1 enzyme. This allows for precise targeting of the enzyme and reduces the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide. One potential application is in the treatment of non-alcoholic fatty liver disease (NAFLD), which is a common metabolic disorder. This compound has been shown to improve liver function and reduce inflammation, which are key factors in the development of NAFLD. Another potential application is in the treatment of cancer, as cortisol has been shown to promote tumor growth and metastasis. By inhibiting the 11β-HSD1 enzyme, this compound may be able to reduce the levels of cortisol and inhibit tumor growth.
Aplicaciones Científicas De Investigación
4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and metabolic syndrome. The compound has been shown to inhibit the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. By inhibiting this enzyme, this compound can reduce the levels of cortisol, which is associated with insulin resistance, glucose intolerance, and other metabolic disorders.
Propiedades
IUPAC Name |
4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-14-4-3-12(16(21)19-13-2-1-5-18-11-13)10-15(14)25(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWVWKIKEVAGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-benzimidazole](/img/structure/B3459782.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3-benzothiazole](/img/structure/B3459797.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}-N-phenyl-1-piperidinecarbothioamide](/img/structure/B3459805.png)
![3-[(diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B3459811.png)
![8-quinolinyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3459823.png)
![1-[(2-methyl-5-{[3-(1-pyrrolidinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]pyrrolidine](/img/structure/B3459832.png)
![3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate](/img/structure/B3459834.png)

![1-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B3459851.png)
![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)
![4-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B3459863.png)
![4-methoxy-N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3459866.png)